molecular formula C15H15N3O3S B10871663 2,6-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

2,6-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

Cat. No.: B10871663
M. Wt: 317.4 g/mol
InChI Key: KTJAIGFOTSZIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of methoxy groups at positions 2 and 6 on the benzene ring, and a pyridin-2-ylcarbamothioyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with pyridin-2-yl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization or column chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to the specific positioning of the methoxy groups and the pyridin-2-ylcarbamothioyl moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzamide derivatives .

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

2,6-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

InChI

InChI=1S/C15H15N3O3S/c1-20-10-6-5-7-11(21-2)13(10)14(19)18-15(22)17-12-8-3-4-9-16-12/h3-9H,1-2H3,(H2,16,17,18,19,22)

InChI Key

KTJAIGFOTSZIQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.